![molecular formula C23H17F2N3O6 B12464186 3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one](/img/structure/B12464186.png)
3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one is a synthetic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes fluorinated and nitro-substituted phenyl groups, making it a subject of interest for researchers.
Vorbereitungsmethoden
The synthesis of 3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the azepan-4-one core, followed by the introduction of the prop-2-enoyl group. The final steps involve the addition of the 4-fluoro-3-nitrophenyl groups through condensation reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro groups.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one involves its interaction with molecular targets in biological systems. The compound’s nitro and fluorine groups play a crucial role in its activity, potentially interacting with enzymes and receptors. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other fluorinated and nitro-substituted azepanones. Compared to these, 3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one is unique due to its specific substitution pattern and the presence of the prop-2-enoyl group. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C23H17F2N3O6 |
|---|---|
Molekulargewicht |
469.4 g/mol |
IUPAC-Name |
3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one |
InChI |
InChI=1S/C23H17F2N3O6/c1-2-22(29)26-8-7-16(9-14-3-5-18(24)20(11-14)27(31)32)23(30)17(13-26)10-15-4-6-19(25)21(12-15)28(33)34/h2-6,9-12H,1,7-8,13H2 |
InChI-Schlüssel |
SCKXBVLYWLLALY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)F)[N+](=O)[O-])C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


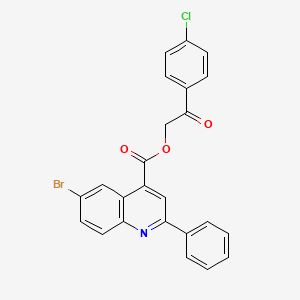
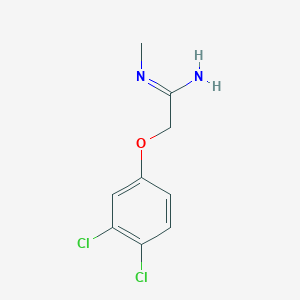
![3-methyl-N-{[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B12464107.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464112.png)

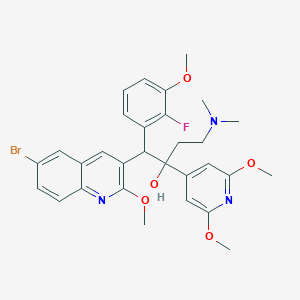
![2,2,2-trichloro-N-(dibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12464125.png)
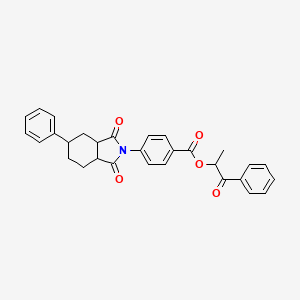
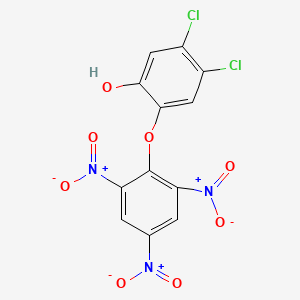
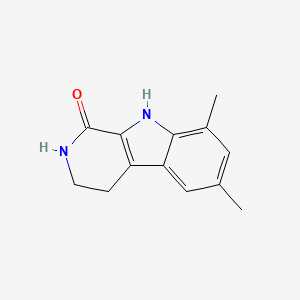
![(4aR,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(diethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione](/img/structure/B12464161.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464167.png)
![4-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenoxy]benzonitrile](/img/structure/B12464178.png)
![N-benzyl-N'-[(3-methylcyclohexylidene)amino]butanediamide](/img/structure/B12464199.png)
